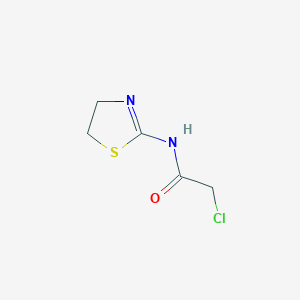

2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound this compound possesses well-established systematic nomenclature and identification parameters that facilitate its unambiguous recognition in chemical databases and literature. The International Union of Pure and Applied Chemistry name accurately reflects the compound's structural components, specifically highlighting the presence of a chlorine substituent at the second carbon position of the acetamide group and the attachment to a 4,5-dihydro-1,3-thiazol-2-yl moiety.

The systematic identification of this compound includes several critical parameters that establish its chemical identity. The Chemical Abstracts Service registry number 80650-47-1 serves as the primary unique identifier for this specific molecular structure. The molecular formula C₅H₇ClN₂OS indicates the precise atomic composition, comprising five carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight of 178.64 daltons reflects the sum of atomic masses for all constituent atoms.

Additional systematic identifiers include the International Chemical Identifier key ASQFHUIHYKAOIP-UHFFFAOYSA-N, which provides a standardized representation of the molecular structure. The International Chemical Identifier string 1S/C5H7ClN2OS/c6-3-4(9)8-5-7-1-2-10-5/h1-3H2,(H,7,8,9) encodes the complete structural information including connectivity and hydrogen positions. The Simplified Molecular Input Line Entry System notation offers another structural representation that facilitates computational processing and database searches.

The compound's systematic classification places it within the acetamide derivatives category, specifically as a member of the thiazole-containing acetamides. Alternative nomenclature includes the descriptor "Acetamide, 2-chloro-N-(4,5-dihydro-2-thiazolyl)-", which emphasizes the acetamide backbone with thiazole substitution. The compound identification number MFCD03362677 in chemical supplier databases further confirms its established presence in commercial chemical collections.

Molecular Geometry Analysis via X-Ray Crystallography

X-ray crystallographic analysis provides fundamental insights into the three-dimensional molecular geometry and crystal packing arrangements of thiazole acetamide derivatives, though specific crystallographic data for this compound requires extrapolation from closely related structural analogs. The crystallographic methodology employed for thiazole acetamide compounds typically involves single-crystal X-ray diffraction techniques that reveal precise atomic positions, bond lengths, bond angles, and intermolecular interactions.

Related thiazole acetamide structures demonstrate characteristic geometric features that provide valuable insights into the expected molecular geometry of the target compound. For instance, crystallographic analysis of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide reveals that the thiazole ring maintains planarity with maximum atomic deviations of approximately 0.005 angstroms. The acetamide group typically exhibits specific dihedral angles relative to the thiazole ring system, with reported values ranging from 2.7 to 7.2 degrees in related structures.

The crystallographic data for similar compounds indicate that intermolecular interactions play crucial roles in crystal packing arrangements. Carbon-hydrogen to oxygen interactions commonly link molecules into chain structures, while nitrogen-hydrogen to oxygen hydrogen bonds contribute to the formation of dimeric arrangements. These intermolecular forces influence the overall crystal stability and provide insights into potential solid-state properties of the compound.

X-ray diffraction analysis typically reveals that thiazole rings in these compounds maintain their characteristic five-membered heterocyclic geometry with sulfur and nitrogen atoms positioned according to established bond lengths and angles. The dihydrothiazole moiety in the target compound would be expected to exhibit slight deviations from perfect planarity due to the saturated carbon-carbon bond in the ring system, distinguishing it from fully aromatic thiazole derivatives.

The crystallographic investigation methodology involves careful crystal preparation, data collection using monochromatic X-ray radiation, and computational refinement of atomic positions to achieve optimal agreement between observed and calculated structure factors. The resulting structural models provide precise geometric parameters including bond distances, bond angles, and torsion angles that characterize the molecular conformation and crystal packing arrangements.

Spectroscopic Profiling (Proton and Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary structural information and confirm molecular identity. Proton nuclear magnetic resonance spectroscopy serves as a primary tool for elucidating the hydrogen environment and connectivity patterns within the molecule.

The proton nuclear magnetic resonance spectrum of related thiazole acetamide compounds typically exhibits characteristic signal patterns that reflect the various hydrogen environments present in the molecular structure. The acetamide methylene protons adjacent to the chlorine substituent generally appear as a singlet in the range of 4.0 to 4.5 parts per million, reflecting the deshielding effect of the electronegative chlorine atom. The dihydrothiazole ring protons typically generate complex multiplets in the aliphatic region, with the methylene protons at the 4 and 5 positions appearing at approximately 2.8 to 3.2 parts per million and 3.8 to 4.2 parts per million, respectively.

Carbon-13 nuclear magnetic resonance spectroscopy provides essential information about the carbon framework and electronic environment of each carbon atom in the molecule. The carbonyl carbon of the acetamide group typically resonates at approximately 165 to 170 parts per million, characteristic of amide carbonyl carbons. The thiazole ring carbons exhibit distinct chemical shifts, with the carbon bearing the nitrogen substituent appearing in the range of 150 to 160 parts per million, while the methylene carbons of the dihydrothiazole ring typically resonate between 25 and 45 parts per million.

Fourier transform infrared spectroscopy reveals characteristic vibrational frequencies that correspond to specific functional groups and bonding patterns within the molecule. The spectrum typically exhibits a strong absorption band in the range of 1650 to 1680 wavenumbers corresponding to the carbonyl stretch of the acetamide group. Nitrogen-hydrogen stretching vibrations generally appear as medium to strong absorptions between 3300 and 3500 wavenumbers. Carbon-chlorine stretching vibrations typically manifest as absorptions in the 600 to 800 wavenumber region.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignment. The molecular ion peak appears at mass-to-charge ratio 178, corresponding to the molecular weight of the intact compound. Characteristic fragment ions result from loss of specific molecular segments, such as the chloroacetyl group or portions of the thiazole ring system. The fragmentation patterns observed in mass spectrometry experiments provide valuable structural confirmation and can distinguish between isomeric compounds with identical molecular formulas.

The following table summarizes key spectroscopic parameters for the compound:

| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency Range |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Chloromethyl protons | 4.0-4.5 parts per million |

| Proton Nuclear Magnetic Resonance | Thiazole methylene protons | 2.8-4.2 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon | 165-170 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Thiazole ring carbons | 25-160 parts per million |

| Fourier Transform Infrared | Carbonyl stretch | 1650-1680 wavenumbers |

| Fourier Transform Infrared | Nitrogen-hydrogen stretch | 3300-3500 wavenumbers |

| Mass Spectrometry | Molecular ion | 178 mass-to-charge ratio |

Computational Chemistry Insights (Density Functional Theory-Optimized Structures, Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Analysis)

Computational chemistry approaches provide valuable theoretical insights into the electronic structure, molecular geometry, and chemical properties of this compound through density functional theory calculations and molecular orbital analysis. These theoretical investigations complement experimental structural data and offer predictions of molecular properties that may not be readily accessible through experimental techniques alone.

Density functional theory optimization calculations typically employ basis sets such as 6-31G or higher levels of theory to achieve accurate geometric parameters and electronic properties. The optimized molecular geometry obtained through density functional theory calculations provides theoretical bond lengths, bond angles, and dihedral angles that can be compared with experimental crystallographic data to validate computational methods and identify potential conformational preferences in different environments.

The electronic structure analysis through density functional theory calculations reveals important information about charge distribution, bond polarization, and electron density patterns within the molecule. The presence of electronegative atoms such as chlorine, nitrogen, and oxygen creates regions of partial charge that influence molecular interactions and chemical reactivity. Atomic net charges calculated through density functional theory methods provide quantitative measures of electron distribution and help predict sites of electrophilic or nucleophilic attack.

Highest occupied molecular orbital and lowest unoccupied molecular orbital analysis offers crucial insights into the electronic properties and potential chemical reactivity of the compound. The highest occupied molecular orbital represents the electron-rich region most likely to participate in electron donation reactions, while the lowest unoccupied molecular orbital indicates the electron-deficient region most susceptible to electron acceptance. The energy gap between these frontier orbitals provides information about the compound's electronic stability and potential for electronic transitions.

The frontier orbital analysis typically reveals that the highest occupied molecular orbital is primarily localized on the thiazole nitrogen atom and the carbonyl oxygen, reflecting the electron-rich nature of these heteroatoms. The lowest unoccupied molecular orbital often exhibits significant contributions from the acetamide carbonyl carbon and the thiazole ring system, indicating potential sites for electrophilic attack or coordination with metal centers.

Computational predictions of molecular properties include dipole moments, polarizability, and thermodynamic parameters that characterize the compound's physical behavior. The calculated dipole moment provides information about molecular polarity and potential for intermolecular interactions, while polarizability data indicates the compound's response to external electric fields and its potential for dispersion interactions.

The following table presents typical computational chemistry parameters for thiazole acetamide derivatives:

| Computational Parameter | Typical Value Range | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.0 to -7.0 electron volts | Electron donation capability |

| Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.0 electron volts | Electron acceptance capability |

| Frontier Orbital Energy Gap | 4.0 to 6.0 electron volts | Electronic stability |

| Dipole Moment | 2.0 to 4.0 Debye | Molecular polarity |

| Total Energy | -1500 to -1600 Hartree | Molecular stability |

Properties

IUPAC Name |

2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2OS/c6-3-4(9)8-5-7-1-2-10-5/h1-3H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQFHUIHYKAOIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400030 | |

| Record name | 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80650-47-1 | |

| Record name | 2-Chloro-N-(4,5-dihydro-2-thiazolyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80650-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Example Methodology:

-

- Dissolve 10 mmol of 2-amino-4,5-dihydrothiazole in 50 mL of dry dichloromethane.

- Add triethylamine (13 mmol) to act as a base.

Reaction :

- Slowly add chloroacetyl chloride (11 mmol) dropwise while maintaining the mixture at $$0^\circ C$$ using an ice-water bath.

- Stir for an additional hour at room temperature after the addition is complete.

Workup :

- Dilute the reaction mixture with additional dichloromethane.

- Wash with saturated saline solution to remove impurities.

- Dry the organic phase with anhydrous sodium sulfate.

-

- Evaporate the solvent under reduced pressure.

- Purify the residue using column chromatography to yield the product as a white crystalline solid.

Reaction Data Table

| Parameter | Value/Details |

|---|---|

| Reactants | Chloroacetyl chloride, 2-amino-4,5-dihydrothiazole |

| Base | Triethylamine or NaOH |

| Solvent | Dichloromethane |

| Temperature | $$0^\circ C$$ followed by room temperature |

| Reaction Time | Approximately 1 hour |

| Purification Method | Column chromatography or recrystallization |

| Yield | Typically high (e.g., >90%) |

Notes on Optimization

- Base Selection : Triethylamine is preferred due to its ability to effectively neutralize HCl without side reactions.

- Solvent Choice : Dichloromethane ensures good solubility of reactants and product.

- Temperature Control : Cooling is crucial to prevent side reactions and decomposition of reactants.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation: The thiazole ring can be oxidized under certain conditions.

Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Nucleophilic substitution: Products include azido derivatives or thiocyanate derivatives.

Oxidation: Oxidized products may include sulfoxides or sulfones.

Reduction: Reduced products may include amine derivatives.

Scientific Research Applications

2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer activities.

Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

Industry: It is utilized in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-N-(thiazol-2-yl)acetamide

- 2-chloro-N-(4-methylthiazol-2-yl)acetamide

- 2-chloro-N-(5-phenylthiazol-2-yl)acetamide

Uniqueness

2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is unique due to the presence of the 4,5-dihydrothiazole ring, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with biological targets compared to other thiazole derivatives.

Biological Activity

2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide (CAS No. 80650-47-1) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and anticonvulsant activities, supported by empirical data from various studies.

- Molecular Formula : CHClNOS

- Molecular Weight : 178.64 g/mol

- Structure : The compound features a thiazole ring, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. In vitro assays against various cancer cell lines demonstrate notable cytotoxic effects.

Case Study: Cytotoxicity Against HEPG2 Liver Carcinoma Cells

A study evaluated the cytotoxicity of this compound using the MTT assay against the HEPG2 liver carcinoma cell line. The results indicated an IC value of approximately 7.06 µM, suggesting moderate activity compared to standard chemotherapeutics like doxorubicin .

| Compound | IC (µM) | Activity Level |

|---|---|---|

| This compound | 7.06 | Moderate |

| Doxorubicin | ~0.5 | High |

Antibacterial Activity

The antibacterial efficacy of thiazole derivatives has been widely documented. Studies have shown that compounds with thiazole moieties exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a comparative study, this compound demonstrated effective antibacterial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .

| Bacteria | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 | Moderate |

| Escherichia coli | 16 | Moderate |

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been explored. Compounds similar to this compound were tested in animal models for their ability to prevent seizures.

Case Study: Efficacy in Animal Models

In a study assessing various thiazole derivatives for anticonvulsant properties using the pentylenetetrazole (PTZ) model, certain derivatives exhibited significant protective effects against seizures. While specific data for this compound was not detailed, the structural similarities suggest potential efficacy .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural characteristics. The presence of electron-donating groups has been shown to enhance cytotoxicity and antibacterial activity. Conversely, bulky or electron-withdrawing substituents may diminish these effects.

Key Findings:

Q & A

Q. What are the common synthetic routes for 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide, and how can reaction progress be monitored?

The compound is typically synthesized via nucleophilic substitution reactions. For example, chloroacetyl chloride can react with a thiazole-2-amine derivative under reflux conditions in the presence of a base like triethylamine. Reaction progress is monitored using thin-layer chromatography (TLC) to track the disappearance of starting materials . Purification often involves recrystallization or column chromatography .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirm structural features like the chloroacetamide group and thiazole ring. High-performance liquid chromatography (HPLC) or mass spectrometry (MS) ensures purity (>95%). Thermal stability can be assessed via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) .

Q. What are the key physicochemical properties influencing its reactivity?

The chlorine atom in the acetamide group is highly electrophilic, making it susceptible to nucleophilic substitution (e.g., with amines or thiols). The thiazole ring’s electron-rich nitrogen and sulfur atoms may participate in hydrogen bonding or π-π interactions, affecting solubility and reactivity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, solvent effects, temperature, and catalyst interactions can be modeled to identify optimal conditions for nucleophilic substitutions .

Q. What experimental strategies resolve contradictions in reported stability data under varying environmental conditions?

Discrepancies in thermal or photolytic stability can arise from impurities or measurement techniques. Controlled studies using TGA/DSC (for thermal stability) and UV-Vis spectrophotometry (for light sensitivity) under standardized conditions (e.g., inert atmosphere, controlled humidity) isolate degradation pathways .

Q. How does the substitution pattern on the thiazole ring influence biological activity?

Methyl or phenyl substituents on the thiazole ring alter steric and electronic properties, impacting interactions with biological targets. For instance, bulkier groups may reduce binding affinity to enzymes, while electron-withdrawing groups enhance electrophilicity. Structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition) and molecular docking are critical .

Q. What methodologies characterize its interactions with biomolecules like enzymes or proteins?

Isothermal titration calorimetry (ITC) quantifies binding affinities, while X-ray crystallography or cryo-EM reveals structural interactions. Fluorescence quenching assays monitor conformational changes in proteins upon compound binding. Covalent interactions (e.g., with cysteine residues) can be confirmed via mass spectrometry .

Q. How can environmental factors like pH or ionic strength affect its hydrolysis kinetics?

Hydrolysis studies under acidic (HCl) or basic (NaOH) conditions, monitored via HPLC or NMR, determine degradation rates. Buffer systems with varying ionic strengths (e.g., phosphate buffers) isolate pH-dependent effects. Kinetic modeling (e.g., pseudo-first-order kinetics) quantifies rate constants .

Methodological Considerations

Q. What are best practices for handling discrepancies in spectroscopic data across studies?

Ensure consistent solvent selection (e.g., DMSO-d6 for NMR) and calibration standards. Cross-validate results with multiple techniques (e.g., IR for functional groups, MS for molecular weight). Collaborative inter-laboratory studies improve reproducibility .

Q. How can researchers design experiments to study substituent effects on reaction outcomes?

Use a combinatorial library approach with varying substituents on the thiazole ring. High-throughput screening (HTS) under standardized conditions identifies trends in reactivity or selectivity. Statistical tools like design of experiments (DoE) optimize variable interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.